molecular formula C11H14O3 B14519795 3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione CAS No. 62920-86-9

3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione

Cat. No.: B14519795
CAS No.: 62920-86-9
M. Wt: 194.23 g/mol
InChI Key: OWRZCNZYMXKUDK-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione is a cyclobutene derivative known for its unique chemical structure and potential applications in various fields. This compound features a cyclobutene ring substituted with a cyclohexylmethoxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with cyclohexylmethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The cyclobutene ring allows for substitution reactions, where different functional groups can replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of Mycobacterium tuberculosis ATP synthase, which is crucial for the bacterium’s energy production . The compound binds to the active site of the enzyme, disrupting its function and leading to the bacterium’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione stands out due to its unique cyclohexylmethoxy substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

62920-86-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(cyclohexylmethoxy)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C11H14O3/c12-9-6-10(11(9)13)14-7-8-4-2-1-3-5-8/h6,8H,1-5,7H2

InChI Key

OWRZCNZYMXKUDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC(=O)C2=O

Origin of Product

United States

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